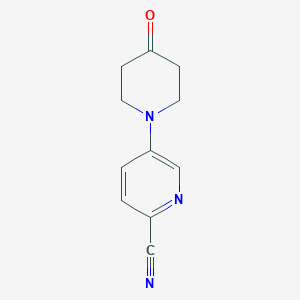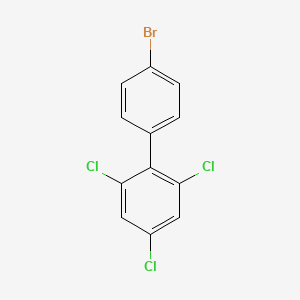
4'-Bromo-2,4,6-trichloro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-2,4,6-trichloro-1,1’-biphenyl is a halogenated biphenyl compound It is characterized by the presence of bromine and chlorine atoms attached to the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2,4,6-trichloro-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 4’-Bromo-2,4,6-trichloro-1,1’-biphenyl typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4’-Bromo-2,4,6-trichloro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4’-Bromo-2,4,6-trichloro-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4’-Bromo-2,4,6-trichloro-1,1’-biphenyl involves its interaction with molecular targets and pathways within a system. The specific details of its mechanism of action depend on the context in which it is used. For example, in biological systems, it may interact with cellular receptors or enzymes, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4,4’-Trichlorobiphenyl: Another halogenated biphenyl compound with similar properties.
4-Bromo-1,1’-biphenyl: A biphenyl compound with a bromine atom but lacking the chlorine atoms.
Uniqueness
4’-Bromo-2,4,6-trichloro-1,1’-biphenyl is unique due to the specific arrangement of bromine and chlorine atoms on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
64258-05-5 |
|---|---|
Fórmula molecular |
C12H6BrCl3 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-1,3,5-trichlorobenzene |
InChI |
InChI=1S/C12H6BrCl3/c13-8-3-1-7(2-4-8)12-10(15)5-9(14)6-11(12)16/h1-6H |
Clave InChI |
XFBDPFMKACDEFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=C(C=C2Cl)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095095.png)
![N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylformamide](/img/structure/B14095103.png)
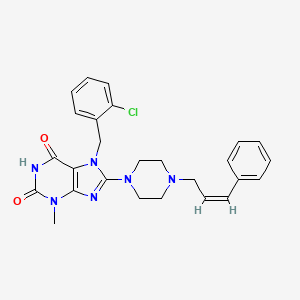
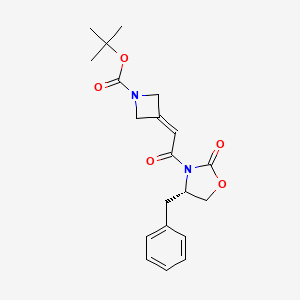

![1-(2-Fluorophenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095119.png)
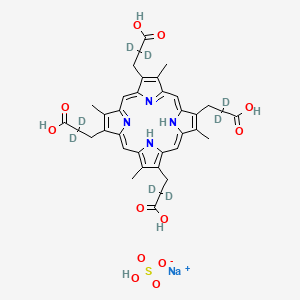


![1-(3-Methoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095156.png)
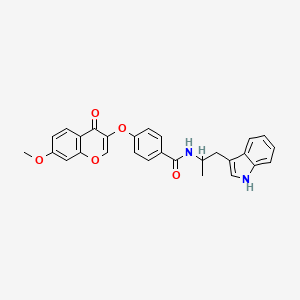
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095180.png)
![1-(3-Bromophenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095182.png)
